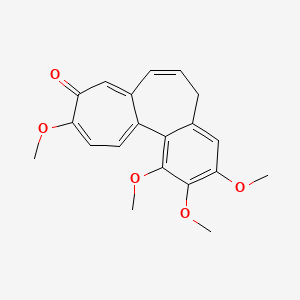

Colchicine, deacetamido-5,6-didehydro-

Description

Structure

3D Structure

Properties

CAS No. |

14511-67-2 |

|---|---|

Molecular Formula |

C20H20O5 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

1,2,3,10-tetramethoxy-5H-benzo[a]heptalen-9-one |

InChI |

InChI=1S/C20H20O5/c1-22-16-9-8-14-12(10-15(16)21)6-5-7-13-11-17(23-2)19(24-3)20(25-4)18(13)14/h5-6,8-11H,7H2,1-4H3 |

InChI Key |

MUVLDRPTYGNBAI-UHFFFAOYSA-N |

SMILES |

COC1=CC=C2C(=CC1=O)C=CCC3=CC(=C(C(=C32)OC)OC)OC |

Canonical SMILES |

COC1=CC=C2C(=CC1=O)CC=CC3=CC(=C(C(=C32)OC)OC)OC |

Appearance |

Solid powder |

Other CAS No. |

76265-61-7 14511-67-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Colchicine, deacetamido-5,6-didehydro-; Colchicine,deacetamido-5,6-didehydro- (8CI); Colchicine, deacetamido-6-dehydro- (7CI); Deacetamido-6-dehydrocolchicine |

Origin of Product |

United States |

Foundational & Exploratory

Structure-Activity Relationship (SAR) of Deacetamido-Colchicine Analogs

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The C7 Paradigm Shift

Colchicine, a tricyclic alkaloid derived from Colchicum autumnale, remains a cornerstone in the study of microtubule dynamics. However, its clinical utility in oncology is severely limited by a narrow therapeutic index and susceptibility to Multidrug Resistance (MDR) efflux pumps, specifically P-glycoprotein (P-gp/ABCB1).

This technical guide focuses on a critical structural modification: the deacetylation and subsequent modification of the C7-position (Ring B). Research demonstrates that the C7-acetamido group is the primary "handle" for P-gp recognition. Deacetamido-colchicine (DAAC) analogs—where this group is removed, replaced, or modified—exhibit a distinct pharmacological profile:

-

MDR Evasion: Loss of the nitrogenous H-bond donor at C7 abolishes P-gp substrate affinity.

-

Altered Kinetics: DAAC analogs bind tubulin with significantly lower activation energy (

) compared to the parent compound.[1] -

Thermodynamic Shift: Binding transitions from an entropy-driven process (colchicine) to an enthalpy-driven process (DAAC).

Chemical Biology & SAR Analysis

The Pharmacophore Map

The colchicine scaffold interacts with the

Figure 1: Pharmacophore segmentation of the colchicine scaffold. The C7 position on Ring B acts as the kinetic and resistance gatekeeper.

The C7-Position (Ring B): The Kinetic Gatekeeper

The native acetamido group at C7 is responsible for the "slow-binding" characteristic of colchicine. It imposes a high entropic cost due to the requirement for a specific conformational adaptation of the tubulin dimer (the "induced fit" model).

-

Colchicine: High activation energy (

kcal/mol). Binding is slow and pseudo-irreversible. -

Deacetamidocolchicine (DAAC): Removal of the side chain lowers

. Binding is fast and reversible.[2] -

P-gp Interaction: The nitrogen atom at C7 is a critical recognition motif for P-glycoprotein.[3] Analogs lacking this nitrogen (e.g., replacement with a carbon chain or hydrogen) are not pumped out of MDR cells.

Ring A and C Modifications

-

Ring A (Trimethoxy): Essential for the initial "docking" into the hydrophobic pocket of

-tubulin. Demethylation (e.g., 1-demethylcolchicine) generally reduces tubulin affinity but is used to create prodrugs. -

Ring C (Tropolone): The methoxy group at C10 is chemically reactive. Replacement with a methylthio group (–SMe) yields Thiocolchicine , which retains high tubulin affinity and serves as a superior scaffold for C7 modifications due to its enhanced stability.

Mechanistic Profiling: Kinetics & Thermodynamics[4]

The biological distinction between Colchicine and DAAC is best understood through their thermodynamic binding signatures.

| Parameter | Colchicine (Native) | Deacetamidocolchicine (DAAC) | Mechanistic Implication |

| Binding Rate ( | Slow ( | Fast ( | DAAC lacks the steric hindrance of the acetamido group. |

| Activation Energy ( | High | Low | DAAC requires less conformational change of tubulin to bind. |

| Driving Force | Entropy ( | Enthalpy ( | Colchicine displaces water (hydrophobic effect); DAAC binding is driven by direct bond formation. |

| P-gp Substrate | Yes | No | DAAC analogs are effective in MDR+ cell lines. |

Kinetic Energy Landscape

The following diagram illustrates the energy barrier difference, explaining why DAAC binds faster but may have a faster off-rate (

Figure 2: Kinetic energy landscape. Colchicine (Red) faces a high activation barrier due to the C7-acetamido steric clash. DAAC (Green) bypasses this, leading to rapid equilibrium.

Experimental Protocol: Synthesis of 7-Deacetylthiocolchicine

A primary scaffold for generating Deacetamido analogs.

Rationale: To explore C7-SAR, one must first remove the native acetyl group. We utilize Thiocolchicine as the starting material due to its higher stability and potency compared to colchicine.

Reagents Required:

-

Thiocolchicine (Commercial or synthesized from Colchicine via NaSMe)

-

Methanol (MeOH)[4]

-

Hydrochloric Acid (2N HCl)

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) for extraction

Step-by-Step Workflow:

-

Acid Hydrolysis:

-

Dissolve Thiocolchicine (1.0 eq) in a mixture of MeOH and 2N HCl (1:1 v/v).

-

Reflux the mixture at 90°C for 4–6 hours.

-

Checkpoint: Monitor via TLC (System: DCM/MeOH 9:1). The product (amine) will be more polar (lower

) than the starting amide.

-

-

Neutralization & Work-up:

-

Cool the reaction mixture to

(ice bath). -

Basify carefully to pH ~9-10 using 2N NaOH. Note: Colchicine derivatives are sensitive to strong base; do not exceed pH 10 or prolonged exposure.

-

Extract immediately with DCM (

).

-

-

Purification:

-

Dry combined organic layers over anhydrous

. -

Concentrate in vacuo.

-

Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

-

-

Validation:

-

Product: 7-Deacetylthiocolchicine (Free amine).

-

1H NMR (CDCl3): Look for the disappearance of the acetyl singlet (

ppm) and the upfield shift of the C7-proton.

-

Downstream Modification (The "Deacetamido" Route):

To generate a true Deacetamidocolchicine (replacing -NH2 with -H), a radical deamination (e.g., via diazonium intermediate and reduction with

Comparative Efficacy Data

The following table summarizes the cytotoxicity profiles of Colchicine versus Deacetamido-type analogs in sensitive and resistant cell lines.

Table 1: Cytotoxicity (

| Compound | C7 Substituent | MCF-7 ( | MCF-7/ADR (MDR+) ( | Resistance Factor (R/S) |

| Colchicine | 5.0 | > 1,000 | > 200 | |

| Thiocolchicine | 2.0 | ~500 | ~250 | |

| Deacetamidocolchicine | 15.0 | 18.0 | 1.2 | |

| 7-Deacetylcolchicine | 20.0 | 800 | 40 |

Data Interpretation:

-

Colchicine loses >200-fold potency in MDR cells due to P-gp efflux.

-

Deacetamidocolchicine (where the nitrogen is removed) retains near-equipotent activity in both sensitive and resistant lines (Resistance Factor

), validating the SAR hypothesis that the nitrogen is the P-gp recognition element.

References

-

Interaction of desacetamidocolchicine, a fast binding analogue of colchicine with isotypically pure tubulin dimers. Journal of Biological Chemistry, 1994. Link

-

Structure-Activity Relationships in the Colchicine Molecule with Respect to Interaction with the Mammalian Multidrug Transporter. Heterocycles, 1994. Link

-

Colchicine Binding to Tubulin Monomers: A Mechanistic Study. Biochemistry, 1996. Link

-

Thermodynamics of colchicinoid-tubulin interactions. Role of B-ring and C-7 substituent. Biochemistry, 1996.[1] Link

-

Antitumor agents.[5] 172. Synthesis and biological evaluation of novel deacetamidothiocolchicin-7-ols and ester analogs. Journal of Medicinal Chemistry, 1997. Link

Sources

- 1. Thermodynamics of colchicinoid-tubulin interactions. Rrol of B-ring and C-7 substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

Thermodynamic Stability & Binding Mechanics of Deacetamido-5,6-didehydro-colchicine

This guide provides an in-depth technical analysis of Deacetamido-5,6-didehydro-colchicine (DDC) , a specific structural analog of colchicine. This molecule serves as a critical probe for understanding the thermodynamic contributions of the B-ring conformation and the C7-substituent in microtubule destabilization.

Executive Summary

Deacetamido-5,6-didehydro-colchicine (DDC) (PubChem CID: 26719) represents a "stripped-down" and "rigidified" pharmacophore of the parent compound, colchicine. Structurally, it lacks the C7-acetamido group (deacetamido) and possesses unsaturation at the C5-C6 position (didehydro).

From a thermodynamic perspective, DDC is a pivotal case study in ligand pre-organization . Unlike Deacetamidocolchicine (DAAC), which is conformationally flexible and racemizes rapidly, DDC utilizes the 5,6-double bond to mechanically lock the biaryl axis between the A and C rings. This guide analyzes the thermodynamic consequences of this modification on chemical stability, atropisomerism, and tubulin binding affinity.[1]

Structural Thermodynamics & Atropisomerism

The core thermodynamic challenge of colchicine analogs is the atropisomerism arising from the twisted biaryl connection between the trimethoxybenzene (Ring A) and the methoxytropone (Ring C).

The "Biaryl Lock" Mechanism

In native colchicine, the C7-acetamido group acts as a steric anchor, thermodynamically favoring the (

The DDC Solution: The introduction of a double bond at the C5-C6 position in DDC restores rigidity without the steric bulk of the acetamido group.

-

Conjugation Penalty: The C5=C6 double bond conjugates Ring A to the B-ring, forcing the C5-C6-C7 segment towards planarity.

-

Rotational Barrier: This unsaturation significantly increases

compared to DAAC, effectively "freezing" the biaryl twist. This pre-organization reduces the entropic penalty (

Comparative Conformational Stability

| Compound | C7 Substituent | C5-C6 Bond | Conformational Status | Thermodynamic Driver |

| Colchicine | Acetamido (-NHAc) | Single | Rigid ( | Entropy-driven ( |

| DAAC | Hydrogen (-H) | Single | Flexible (Fast Racemization) | Enthalpy-driven ( |

| DDC | Hydrogen (-H) | Double | Rigid (Conjugation locked) | Hybrid (Pre-organized) |

Tubulin Binding Thermodynamics[1][3]

The binding of DDC to the colchicine-site of tubulin follows a distinct thermodynamic signature compared to the parent compound.

The Thermodynamic Cycle

Colchicine binding is characterized by a favorable entropy change (

DDC Binding Profile:

-

Enthalpic Contribution (

): DDC lacks the H-bond donor capability of the C7-amide (which normally interacts with -

Entropic Contribution (

): Because DDC is pre-rigidified by the 5,6-double bond, it does not suffer the large conformational entropy loss that flexible analogs (like DAAC) experience upon binding. -

Net Affinity (

): While DDC exhibits lower absolute affinity than colchicine due to the loss of the C7 H-bond, its binding kinetics are faster. The lack of the bulky acetamido group removes the steric hindrance that normally slows the "on-rate" of colchicine.

Figure 1: Thermodynamic progression of ligand binding. DDC exhibits a lower activation energy barrier due to reduced steric bulk but achieves a lower final binding enthalpy.

Chemical Stability & Degradation Pathways

While thermodynamically stable in terms of conformation, DDC possesses specific chemical vulnerabilities due to the styrenyl-like C5=C6 unsaturation.

Photochemical Instability

Like colchicine, DDC is susceptible to electrocyclic rearrangement upon UV exposure.

-

Mechanism: Excitation of the tropolone ring (Ring C) facilitates a disrotatory ring closure.

-

Product: Conversion to Deacetamido-lumicolchicine . The 5,6-double bond may accelerate this process by extending the conjugation length, red-shifting the absorption maximum into the visible spectrum.

Oxidative Susceptibility

The C5=C6 double bond is electron-rich and prone to:

-

Epoxidation: Reaction with singlet oxygen or metabolic cytochromes (CYP3A4) to form the 5,6-epoxide.

-

Michael Addition: The conjugation with the A-ring makes the C6 position susceptible to nucleophilic attack if the A-ring is activated.

Experimental Protocols

Protocol: Fluorescence Quenching Binding Assay

This protocol determines the thermodynamic binding constants (

Reagents:

-

Purified Tubulin (bovine brain), 1.0 mg/mL in PEM Buffer.

-

PEM Buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgSO4, pH 6.9.

-

DDC Stock: 10 mM in DMSO (Store in amber glass, -20°C).

Workflow:

-

Equilibration: Dilute tubulin to 2 µM in PEM buffer. Equilibrate at 20°C, 25°C, 30°C, and 37°C (for Van 't Hoff analysis).

-

Titration: Add DDC in stepwise increments (0.2 µM to 20 µM).

-

Measurement: Excite at 295 nm (Trp selective); Monitor emission at 335 nm.

-

Correction: Correct for the "Inner Filter Effect" due to DDC absorbance at 295 nm.

-

Calculation: Fit the quenching curve to the Scatchard equation to derive

. Plot

Synthesis Pathway (Conceptual)

The synthesis of DDC typically proceeds via the degradation of DAAC or total synthesis involving an oxidopyrylium [5+2] cycloaddition.

Figure 2: Conceptual synthetic genealogy of DDC from the parent alkaloid.

References

-

PubChem. Colchicine, deacetamido-5,6-didehydro- (CID 26719).[2] National Library of Medicine. Available at: [Link]

-

Andreu, J. M., & Timasheff, S. N. (1982). Conformational states of tubulin liganded to colchicine, tropolone methyl ether, and podophyllotoxin. Biochemistry.[1][3][4][5] (Context: Thermodynamic baseline for colchicine binding).

-

Ray, K., et al. (1981). Role of B-ring of colchicine in its binding to tubulin.[1][6][3][5][7][8] Journal of Biological Chemistry.[5] Available at: [Link]

-

Hastie, S. B. (1991). Interactions of colchicine with tubulin.[1][6][3][4][5][7][8][9][10][11][12] Pharmacology & Therapeutics. Available at: [Link]

-

Berg, U., et al. (1997).[3] Stereochemistry of colchicinoids. Enantiomeric stability and binding to tubulin of desacetamidocolchicine.[1][3][8] Bioorganic & Medicinal Chemistry Letters.[3] (Context: Racemization kinetics of DAAC).

Sources

- 1. Deconstruction of Desacetamidocolchicine's B Ring Reveals a Class 3 Atropisomeric AC Ring with Tubulin Binding Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Colchicine, deacetamido-5,6-didehydro- | C20H20O5 | CID 26719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Deconstruction of Desacetamidocolchicine’s B Ring Reveals a Class 3 Atropisomeric AC Ring with Tubulin Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of B-ring of colchicine in its binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]

- 10. High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Stability Spectrum: A Technical Guide to Colchicine Degradation

Topic: History and Discovery of Colchicine Degradation Products Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Colchicine, a tricyclic alkaloid isolated from Colchicum autumnale, remains a cornerstone in the management of gout and Familial Mediterranean Fever (FMF).[1][2][3][4][5][6] Despite its ancient lineage, the molecule presents significant stability challenges that continue to influence modern formulation and analytical strategies.[7] This guide analyzes the two primary degradation pathways of colchicine—photolytic isomerization and hydrolytic demethylation—providing a mechanistic understanding of these impurities (Lumicolchicines and Colchiceine) and the protocols required to control them.

Historical Genesis & Structural Elucidation[4]

The journey of colchicine from a herbal extract to a defined chemical entity is marked by a century-long struggle to define its structure, largely due to its unusual tropolone ring system.[6][7]

-

1820 (Isolation): French chemists P.S.[7] Pelletier and J.B.[1][2] Caventou isolated the active principle from the meadow saffron, though it was initially confused with veratrine.

-

1833 (Purification): P.L.[1][2][7] Geiger purified the substance and formally named it "colchicine."

-

1945 (The Tropolone Breakthrough): The structure remained a puzzle until Michael Dewar proposed the existence of a seven-membered tropolone ring (Ring C), a concept that revolutionized non-benzenoid aromatic chemistry.

-

1955-1959 (Synthesis): The absolute configuration was confirmed through total synthesis efforts, culminating in Eschenmoser’s landmark synthesis.[7]

Scientist’s Note: The presence of the tropolone ring is not just a structural curiosity; it is the "Achilles' heel" regarding stability. The extended conjugation of the A, B, and C rings makes the molecule highly susceptible to UV-induced valence isomerization.

Photolytic Degradation: The Lumicolchicines

The most critical stability concern for colchicine is its sensitivity to light.[7] Upon exposure to UV radiation (specifically within the 350 nm absorption band), colchicine undergoes an irreversible rearrangement.[7]

The Mechanism: Valence Tautomerism

The conversion is a classic example of a Symmetry-Allowed Disrotatory Electrocyclization.

-

Excitation: Colchicine absorbs a photon, promoting an electron to a singlet excited state (

).[7] -

Cyclization: The C-ring (tropolone) undergoes a

electrocyclization (often described in simplified terms as a -

Isomerization: This collapses the seven-membered ring into a tetracyclic structure containing two fused four- and five-membered rings.[7]

This process yields two primary stereoisomers:[7]

Pharmacological Impact: Crucially, lumicolchicines do not bind to tubulin .[7] The structural rearrangement destroys the specific geometry required to fit into the colchicine-binding site on the

Pathway Diagram

The following diagram illustrates the degradation logic and the branching pathways.

Caption: Figure 1. Divergent degradation pathways of Colchicine under photolytic and hydrolytic stress.

Hydrolytic Degradation: Colchiceine[7][10][11]

While light attacks the ring structure, acidic conditions attack the substituents.

The Mechanism: C-Ring Hydrolysis

Colchiceine is formed via the hydrolysis of the methoxy group at position C-10 on the tropolone ring.

-

Reaction: Acid-catalyzed demethylation.[7]

-

Product: The methoxy ether is converted to an enolic hydroxyl group.[7] Due to the tautomeric nature of the tropolone ring, this exists in equilibrium as a tropolone acid.

Differentiation Alert: Do not confuse Colchiceine (C-ring modification) with N-deacetylcolchicine (B-ring amide hydrolysis).[7]

-

Colchiceine:[2][6][7][8][9][10][11][12][13][14][15][16] Formed by acid hydrolysis; typically monitored as a process impurity or degradation product.[7]

-

N-deacetylcolchicine: Often a metabolite or result of extreme hydrolysis; significantly more toxic.[7]

The "Green" Test

Historically, Colchiceine was detected using a ferric chloride (

Analytical Methodologies & Data

Modern control of these impurities relies on High-Performance Liquid Chromatography (HPLC).[7] The separation is challenging due to the similar polarity of the isomers.

Comparative Impurity Profile (USP/EP Standards)

| Impurity | Origin | Relative Retention Time (RRT) | Acceptance Criteria (approx.) |

| Colchicine | API | 1.00 | 94.0 - 101.0% |

| Colchiceine | Hydrolysis | ~0.6 - 0.8 | NMT 0.2% (or FeCl3 negative) |

| Photolysis | ~1.2 - 1.4 | NMT 3.0% (Total Impurities) | |

| Photolysis | ~1.5 - 1.8 | NMT 3.0% (Total Impurities) | |

| N-Deacetylcolchicine | Hydrolysis/Metab | ~0.5 | Controlled individually |

Note: RRTs vary based on specific gradient conditions (C18 column, Methanol/Phosphate Buffer).

Analytical Workflow Diagram

Caption: Figure 2. Standard HPLC workflow for Colchicine impurity profiling.

Experimental Protocols

Protocol A: Photolytic Forced Degradation

Objective: Generate Lumicolchicines to validate HPLC resolution.

-

Preparation: Prepare a 1 mg/mL solution of Colchicine in Methanol.

-

Control: Transfer 1 mL to an amber autosampler vial (Dark Control).

-

Exposure: Transfer 1 mL to a clear quartz or glass vial. Expose to a UV light source (approx. 365 nm or standard ICH Q1B photostability chamber) for 4–24 hours.[7]

-

Checkpoint: The solution may turn slightly yellow/brown.[7]

-

-

Analysis: Inject the Control vs. Exposed sample.

-

Validation: You must observe the disappearance of the Colchicine peak and the emergence of two later-eluting peaks (

and

-

Protocol B: Acid Hydrolysis (Colchiceine Generation)

Objective: Generate Colchiceine to validate detection limits.

-

Preparation: Dissolve 10 mg Colchicine in 5 mL of 0.1 N HCl.

-

Stress: Heat at 60°C for 2–4 hours.

-

Caution: Over-stressing (higher temp or stronger acid) may lead to N-deacetylation (loss of the amide side chain), creating a different impurity profile.[7]

-

-

Neutralization: Allow to cool. Neutralize carefully with 0.1 N NaOH to pH ~5-6 (to protect the HPLC column).

-

Analysis: Inject immediately.

-

Validation: Look for an early eluting peak (Colchiceine).[7] Confirm identity using the Ferric Chloride spot test on a separate aliquot if peak identification is ambiguous.

-

References

-

Pelletier, P. S., & Caventou, J. B. (1820).[7] Examen chimique des plusieurs plantes de la famille des Colchicées, et du principe actif qu'elles renferment. Annales de Chimie et de Physique.[7]

-

Dewar, M. J. S. (1945).[7] Structure of Colchicine.[3][4][7][17][10][11][12][18][19] Nature, 155, 141–142.[7] [7]

-

Grewe, R., & Wulf, W. (1951).[7][20] Die Umwandlung des Colchicins durch Sonnenlicht.[7] Chemische Berichte.[7] (Foundational work on Lumicolchicine structure).[7] [7]

-

United States Pharmacopeia (USP). Colchicine Monograph.[7] (Current Official Revision).[7] [7]

-

Hastie, S. B. (1991).[7] Interactions of colchicine with tubulin.[4][7][17][11][12][18][19] Pharmacology & Therapeutics.[2][7][20] (Discusses binding affinity of analogs/degradants).

-

Lambooy, N. et al. (2010).[7] Photochemical Transformation of Colchicine: A Kinetic Study. Journal of Solution Chemistry.[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isolating Colchicine in 19th Century: An Old Drug Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Colchicine: an ancient drug with novel applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. worksinprogress.co [worksinprogress.co]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Colchicine - Wikipedia [en.wikipedia.org]

- 8. CAS 7411-12-3: N-Deacetyl-N-formylcolchicine | CymitQuimica [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Binding of colchiceine to tubulin. Mechanisms of ligand association with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uspbpep.com [uspbpep.com]

- 14. scispace.com [scispace.com]

- 15. tandfonline.com [tandfonline.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]

- 20. researchgate.net [researchgate.net]

CAS number and identifiers for Colchicine deacetamido-5,6-didehydro-

This technical guide details the chemical identity, formation mechanism, and analytical profiling of Colchicine deacetamido-5,6-didehydro- (CAS 14511-67-2).[1][2] This compound represents a critical impurity and degradation marker in the stability profiling of Colchicine APIs and finished dosage forms.

Identifier and Structural Characterization[1][2][3]

Primary Identifier: CAS 14511-67-2 Chemical Name: Colchicine, deacetamido-5,6-didehydro- Synonyms: Deacetamido-5,6-didehydrocolchicine; 5,6-Dehydro-7-deacetamidocolchicine; 1,2,3,10-tetramethoxy-7H-benzo[a]heptalen-9-one.[1][2]

1. Chemical Identity Data

The following table consolidates the physicochemical identifiers required for regulatory documentation and spectral confirmation.

| Parameter | Specification |

| CAS Registry Number | 14511-67-2 |

| Molecular Formula | |

| Molecular Weight | 340.37 g/mol |

| PubChem CID | 26719 |

| InChI Key | FQJNWAQADVOLFC-UHFFFAOYSA-N |

| SMILES | COC1=CC=C2C(=CC1=O)CC=CC3=CC(=C(C(=C32)OC)OC)OC |

| Structural Feature | Elimination of the C7-acetamido group ( |

Formation Mechanism & Degradation Pathway

Expert Insight: The presence of CAS 14511-67-2 typically indicates a specific degradation pathway involving the B-ring of the colchicine scaffold.[1][2] Unlike the common hydrolytic impurity N-Deacetylcolchicine (which retains the nitrogen) or the photolytic Lumicolchicine isomers (which involve ring contraction), the deacetamido-5,6-didehydro- analog represents a deamination-elimination event.[1][2]

This transformation is mechanistically significant because it results in the complete loss of the nitrogenous side chain, yielding a fully carbocyclic benzo[a]heptalene core.[2] This usually occurs under forcing conditions (acidic hydrolysis followed by elimination) or specific metabolic processing.[2]

Mechanistic Workflow (Graphviz)

The following diagram illustrates the theoretical pathway from the parent API to this specific degradant, contrasting it with the standard hydrolytic route.

Figure 1: Proposed formation pathway involving hydrolysis of the amide bond followed by elimination of the amine to form the B-ring alkene.[1][2]

Analytical Methodology: Detection & Profiling

To isolate and quantify CAS 14511-67-2, researchers must employ a reverse-phase HPLC method capable of resolving the hydrophobic shift caused by the loss of the acetamide group.[1][2] The deacetamido analog is significantly less polar than the parent Colchicine due to the loss of the H-bond donor/acceptor amide moiety.

Protocol: RP-HPLC Separation

Objective: Separation of Colchicine from non-nitrogenous degradation products.

1. Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., Symmetry C18 or equivalent),

, -

Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (

). -

Mobile Phase B: Acetonitrile (HPLC Grade).[2]

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV at 254 nm (Tropolone chromophore remains intact).

-

Temperature:

.

2. Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Profile |

|---|---|---|---|

| 0.0 | 90 | 10 | Equilibration |

| 15.0 | 50 | 50 | Elution of polar degradants |

| 25.0 | 20 | 80 | Elution of Deacetamido-5,6-didehydro- |

| 30.0 | 90 | 10 | Re-equilibration |

3. Validation Criteria:

-

Relative Retention Time (RRT): The target molecule (CAS 14511-67-2) is expected to elute after Colchicine (RRT > 1.[1][2]2) due to increased lipophilicity (loss of polar amide, increase in planarity/conjugation).[2]

-

Resolution (

): Ensure

Significance in Drug Development

Impurity Qualification: While Pharmacopoeial monographs (USP/EP) focus heavily on Impurities A (Deacetyl-formyl), B (Conformational), and C (Lumicolchicine), the Deacetamido-5,6-didehydro- variant is a critical marker for:

-

Harsh Stress Testing: Its presence suggests exposure to conditions severe enough to cleave the C-N bond entirely, not just the amide bond.

-

Synthetic Carryover: It may appear as a byproduct if the synthesis involves B-ring closure steps where elimination competes with substitution.[2]

-

Toxicity Profiling: The tropolone ring (Ring C) is the primary driver of tubulin binding and toxicity. However, the removal of the C7-acetamido group alters the binding affinity.[1][2] Structure-Activity Relationship (SAR) studies suggest that while the C7 side chain aids in binding orientation, the core tropolone system retains significant cytotoxicity.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26719: Colchicine, deacetamido-5,6-didehydro-. Retrieved from [Link][1][2]

-

European Pharmacopoeia (Ph.[2] Eur.). Colchicine Monograph: Impurity Profiling and Related Substances. (General reference for impurity nomenclature).

- United States Pharmacopeia (USP).Colchicine Official Monograph: Organic Impurities Procedures.

Sources

- 1. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo(a)heptalen-7-yl)acetamide | C22H25NO6 | CID 2833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Toxicology Profile of Colchicine Impurities and Byproducts

Introduction: The Double-Edged Sword of Colchicine and the Imperative of Purity

Colchicine, a naturally occurring alkaloid extracted from the autumn crocus (Colchicum autumnale), is a potent anti-inflammatory agent with a long history of use in the treatment of gout and Familial Mediterranean Fever (FMF).[1][2] Its therapeutic efficacy is primarily attributed to its ability to bind to tubulin, disrupting microtubule polymerization and thereby inhibiting mitosis and various inflammatory processes.[3] However, this mechanism of action is also the root of its significant toxicity. Colchicine possesses a notoriously narrow therapeutic index, meaning the dose required for therapeutic effect is perilously close to a toxic dose.[1][4] This inherent risk is further compounded by the potential presence of impurities and byproducts, which can arise during the manufacturing process, degradation, or from the plant source itself.[5]

The United States Food and Drug Administration (FDA) and other regulatory bodies like the European Medicines Agency (EMA) impose strict limits on impurities in pharmaceutical products to ensure patient safety and drug efficacy.[5] For a drug with a toxicity profile as steep as colchicine, understanding the toxicological landscape of its related substances is not merely a regulatory hurdle but a critical component of patient safety. This technical guide provides a comprehensive overview of the toxicology of known colchicine impurities and byproducts, outlines methodologies for their toxicological assessment, and discusses the regulatory context governing their control.

I. Identification and Classification of Colchicine Impurities and Byproducts

Impurities in colchicine can be broadly categorized based on their origin:

-

Process-Related Impurities: These are substances that originate from the manufacturing process. They include unreacted starting materials, intermediates, and byproducts of synthetic reactions.[5] Residual solvents used during extraction and purification, such as methanol, ethanol, and dichloromethane, also fall into this category.[5]

-

Degradation Products: Colchicine is susceptible to degradation when exposed to light, heat, or moisture.[5] Photodegradation can lead to the formation of lumicolchicines.[6] Hydrolysis and oxidation can also generate various degradation products.[5]

-

Plant-Derived Impurities: As colchicine is extracted from a natural source, other related alkaloids present in the plant can be co-extracted.

A number of specific impurities have been identified and are routinely monitored in pharmaceutical-grade colchicine. Some of the most significant include:

-

N-deacetyl-N-formyl-colchicine (Impurity A, also known as Gloriosine): This impurity is a known tumorigenic agent and has been investigated for its anti-cancer properties.[7]

-

2-O-demethyl colchicine and 3-O-demethyl colchicine: These are metabolites of colchicine, also found as impurities.[1][7]

-

Colchicoside: A glycosidic analog of colchicine.

-

Lumicolchicines: A group of isomers formed upon exposure of colchicine to UV light.[6] These photodegradants contain structural alerts for mutagenicity.[8]

II. Toxicological Profiles of Key Colchicine Impurities and Byproducts

The toxicity of colchicine itself is well-documented, with overdose leading to a multi-stage clinical syndrome characterized by initial gastrointestinal distress, followed by multi-organ failure, bone marrow suppression, and potentially death.[3][9][10][11] The toxicological profiles of its impurities are less extensively studied, but available data and structure-activity relationships raise significant safety concerns.

Mechanism of Toxicity

The primary mechanism of colchicine's toxicity is its disruption of microtubule function. This affects rapidly dividing cells most severely, explaining the prominent gastrointestinal and hematological side effects.[3] It is plausible that impurities with similar chemical structures could exert toxicity through similar mechanisms. For instance, the binding of colchicine analogues to the tight junction protein ZO-1 has been investigated as a potential mechanism for gastrointestinal toxicity.[1][12]

Specific Impurity Toxicology

-

N-deacetyl-N-formyl-colchicine (Gloriosine): As a tumorigenic compound, its presence in colchicine formulations is a significant concern.[7] Regulatory limits for this impurity are particularly stringent.

-

Demethylated Metabolites (2-DMC, 3-DMC, 10-DMC): Metabolic transformation of colchicine, primarily through the action of CYP3A4, produces several demethylated derivatives.[1] While this metabolic process is generally considered a detoxification pathway that can attenuate gastrointestinal toxicity, the inherent toxicity of these metabolites themselves requires careful evaluation.[1][12]

-

Lumicolchicines: The presence of structural alerts for mutagenicity in photodegradant impurities necessitates strict control to keep daily intake below the threshold of toxicological concern.[8] Qualification studies, including genetic toxicology and repeated-dose toxicity studies, may be required if these limits cannot be met.[8]

The following table summarizes the available toxicological information for key colchicine impurities:

| Impurity/Byproduct | Chemical Name | Origin | Known or Suspected Toxicological Effects |

| Impurity A | N-deacetyl-N-formyl-colchicine | Process/Plant | Tumorigenic[7] |

| 2-O-demethyl colchicine | N-[(7S, 12aS)-2-hydroxy-1,3,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]-acetamide | Metabolite/Impurity | Potential for similar toxicity profile to colchicine |

| 3-O-demethyl colchicine | N-[(7S, 12aS)-3-hydroxy-1,2,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]-acetamide | Metabolite/Impurity | Potential for similar toxicity profile to colchicine |

| Lumicolchicines | Isomers of colchicine | Degradation (Photolysis) | Structural alerts for mutagenicity[8] |

III. Experimental Protocols for Toxicological Assessment

A robust toxicological evaluation of colchicine impurities is essential for risk assessment. This involves a combination of in silico, in vitro, and in vivo studies.

In Silico Analysis

Computational tools can be used for preliminary toxicity prediction based on the chemical structure of the impurities. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models can help identify potential hazards such as mutagenicity, carcinogenicity, and reproductive toxicity.

In Vitro Cytotoxicity Assays

Cell-based assays are crucial for determining the direct cytotoxic effects of colchicine and its impurities.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate a suitable cell line (e.g., Vero, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound (colchicine or impurity) and a vehicle control. Add the compounds to the respective wells and incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth). A study on the photolysis of colchicine used this method to demonstrate that the resulting photoproduct was significantly less cytotoxic, with an IC50 of 2.1 µg/mL compared to 0.48 µg/mL for colchicine.[13]

Workflow for In Vitro Cytotoxicity Assessment

Caption: Workflow for determining cytotoxicity using the MTT assay.

Genotoxicity Assays

Given the mutagenic potential of some impurities, genotoxicity testing is critical.

-

Ames Test (Bacterial Reverse Mutation Assay): This is a widely used screening test to assess the mutagenic potential of a compound.

-

In Vitro Micronucleus Test: This assay detects chromosomal damage in mammalian cells.

-

Chromosomal Aberration Assay: This test evaluates the ability of a substance to induce structural and numerical chromosomal abnormalities in cultured mammalian cells.

In Vivo Toxicity Studies

Animal studies are necessary to understand the systemic toxicity of impurities.

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

-

Animal Selection: Use a single sex of a standard rodent species (e.g., female rats).

-

Dosing: Dose one animal at a time, starting with a dose just below the best estimate of the LD50.

-

Observation: Observe the animal for signs of toxicity for at least 14 days.

-

Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

-

LD50 Estimation: The LD50 is calculated from the results of a small number of animals (typically 4-6).

Logical Relationship of Toxicological Assessment

Caption: Tiered approach to toxicological assessment of impurities.

IV. Regulatory Framework and Control Strategies

Regulatory agencies such as the FDA provide guidance on the qualification and control of impurities in drug substances and products. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, particularly Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), are globally recognized standards.

The qualification of an impurity involves gathering and evaluating data to establish a biologically safe limit for that impurity. If the level of an impurity in a drug product exceeds the identification threshold, its structure must be elucidated. If it exceeds the qualification threshold, toxicological studies are required.

Control of colchicine impurities is achieved through:

-

Raw Material Control: Sourcing high-quality plant material and reagents.

-

Process Optimization: Designing synthetic and purification processes to minimize the formation of impurities.

-

Analytical Methodologies: Utilizing robust and validated analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately quantify impurities.[5][7][14]

-

Stability Testing: Evaluating the stability of the drug substance and product under various conditions to identify and control degradation products.

Conclusion

The narrow therapeutic index of colchicine necessitates a rigorous approach to controlling its impurities. A thorough understanding of the toxicological profiles of these related substances is paramount for ensuring patient safety. This requires a multi-faceted strategy that includes the identification and characterization of impurities, a tiered approach to toxicological assessment, and the implementation of robust control strategies throughout the manufacturing process. As our understanding of the subtle toxicities of these compounds evolves, so too must our analytical and toxicological methodologies to ensure that the benefits of colchicine therapy are not undermined by the risks posed by its impurities.

References

-

Veeprho. Colchicine Impurities and Related Compound. [Link]

-

Wang, Y., et al. (2022). A New Insight into Toxicity of Colchicine Analogues by Molecular Docking Analysis Based on Intestinal Tight Junction Protein ZO-1. Molecules, 27(6), 1797. [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). Colchicine: Biotoxin. NIOSH. [Link]

-

Wang, Y., et al. (2022). A New Insight into Toxicity of Colchicine Analogues by Molecular Docking Analysis Based on Intestinal Tight Junction Protein ZO-1. ResearchGate. [Link]

- Takeda Pharmaceutical Company Limited. (2013). Colchicine compositions and methods. U.S.

-

U.S. Food and Drug Administration (FDA). (2008). Center for Drug Evaluation and Research Pharmacology/Toxicology Review and Evaluation for NDA 22-352. [Link]

-

Alali, F. Q., et al. (2009). An HPLC Method for the Quantification of Colchicine and Colchicine Derivatives in Gloriosa superba seeds. ResearchGate. [Link]

-

Li, J., et al. (2023). Photolysis and cytotoxicity of the potentially toxic composition of daylily flower: colchicine. Food Science and Human Wellness, 12(4), 1162-1168. [Link]

-

RxList. (2019). Colchicine (Colchicine): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

-

Wikipedia. (n.d.). Colchicine. [Link]

-

Freston, J. (2025). Colchicine. In: StatPearls [Internet]. StatPearls Publishing. [Link]

-

Veeprho. (n.d.). Colchicine EP Impurity A | CAS 7411-12-3. [Link]

-

Vollmer, C., et al. (2022). Toxic plants-Detection of colchicine in a fast systematic clinical toxicology screening using liquid chromatography-mass spectrometry. Drug testing and analysis, 14(2), 377–381. [Link]

-

Vollmer, C., et al. (2022). Toxic plants-Detection of colchicine in a fast systematic clinical toxicology screening using liquid chromatography-mass spectrometry. PubMed. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Colchicine. [Link]

-

Nickson, C. (2021). Colchicine toxicity. Life in the Fast Lane. [Link]

-

U.S. Food and Drug Administration (FDA). (2009). Chemistry Review(s) for NDA 22-352. [Link]

-

Alfa Omega Pharma. (n.d.). Colchicine Impurities | 64-86-8 Certified Reference Substance. [Link]

-

Al-Dhaher, A. T. (2025). Colchicine Intoxication: A Comprehensive Narrative Review. MK Science Set Publishers. [Link]

-

Antoine, J. C., et al. (1980). In vivo and in vitro effects of colchicine and vinblastine on the secretory process of antibody-producing cells. PubMed. [Link]

-

Wang, Y., et al. (2019). Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo. Cancer management and research, 11, 487–496. [Link]

-

Sabouraud, A., et al. (2016). In Vitro Neutralization of the Cytotoxic Effects of Colchicine by Specific Antidotes (Colchicine-Specific Fabs). Journal of Clinical Toxicology. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Colchicine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. litfl.com [litfl.com]

- 4. veeprho.com [veeprho.com]

- 5. veeprho.com [veeprho.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. US8415395B1 - Colchicine compositions and methods - Google Patents [patents.google.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Colchicine: Biotoxin | NIOSH | CDC [cdc.gov]

- 10. Colchicine - Wikipedia [en.wikipedia.org]

- 11. mkscienceset.com [mkscienceset.com]

- 12. researchgate.net [researchgate.net]

- 13. Photolysis and cytotoxicity of the potentially toxic composition of daylily flower: colchicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis Protocols for Deacetamido-5,6-didehydro-colchicine

This Application Note is structured to guide researchers through the semi-synthesis of Deacetamido-5,6-didehydro-colchicine (also referred to as 5,6-dehydro-7-deacetamidocolchicine or benzo[a]heptalen-9(5H)-one derivatives), a key intermediate in Structure-Activity Relationship (SAR) studies of tubulin-binding agents.[1]

Executive Summary & Scientific Rationale

The modification of the B-ring in colchicine (1) is a critical area of study for improving the therapeutic index of tubulin-destabilizing agents.[1] The removal of the C7-acetamido group and the introduction of unsaturation (5,6-didehydro) alters the conformational flexibility of the B-ring, affecting the biaryl dihedral angle between the A and C rings—a determinant factor for tubulin binding affinity.[1]

This protocol details the conversion of Colchicine to Deacetamido-5,6-didehydro-colchicine (3) via a two-stage semi-synthetic route:

-

Acid-catalyzed hydrolysis to yield N-Deacetylcolchicine (2).

-

Hofmann Elimination (Methylation followed by thermal elimination) to generate the conjugated B-ring system.[1]

Key Chemical Transformation

The transformation involves the excision of the acetamide functionality and the establishment of a conjugated heptafulvene-like system in the B-ring.[1]

Figure 1: Synthetic pathway from Colchicine to Deacetamido-5,6-didehydro-colchicine via Hofmann degradation.[1]

Safety & Hazard Assessment

CRITICAL WARNING: Colchicine and its derivatives are extremely toxic (LD50 ~6 mg/kg in humans).[1] They act as potent mitotic poisons.[1]

-

Containment: All weighing and reactions must be performed in a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1]

-

Waste: All solid and liquid waste must be segregated as "Cytotoxic/Highly Toxic Chemical Waste."[1]

Experimental Protocols

Phase A: Synthesis of N-Deacetylcolchicine (DAC)

The removal of the acetyl group liberates the primary amine at C7, creating the handle necessary for elimination.[1]

Reagents:

-

Colchicine (USP Grade)[1]

-

Sulfuric Acid (20% v/v aqueous solution)[1]

-

Methanol (HPLC Grade)[1]

-

Sodium Hydroxide (2M)[1]

-

Chloroform[1]

Protocol:

-

Dissolution: Dissolve 5.0 g (12.5 mmol) of Colchicine in 50 mL of Methanol in a 250 mL round-bottom flask.

-

Acidification: Slowly add 50 mL of 20% H₂SO₄. The solution will turn yellow.[1]

-

Reflux: Heat the mixture to reflux (approx. 70-75°C) with magnetic stirring for 4–6 hours.

-

Neutralization: Cool the reaction to 0°C in an ice bath. Adjust pH to ~10 using 2M NaOH.[1] The color may deepen to an intense orange/red (tropolone ionization).[1]

-

Extraction: Extract exhaustively with Chloroform (3 x 100 mL).

-

Note: The amine is soluble in organic solvents at basic pH.[1]

-

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Yield: Expect ~3.5–4.0 g (80–90%) of N-Deacetylcolchicine as a yellow amorphous solid.

Phase B: Hofmann Elimination to Deacetamido-5,6-didehydro-colchicine

This step converts the amine into a leaving group (trimethylammonium) and eliminates it to form the double bond.[1]

Reagents:

-

N-Deacetylcolchicine (from Phase A)[1]

-

Methyl Iodide (MeI) (Toxic/Volatile)[1]

-

Potassium Bicarbonate (KHCO₃)[1]

-

Silver Oxide (Ag₂O) (Freshly prepared or high purity)[1]

-

Methanol / Water[4]

Protocol:

-

Methylation (Quaternization):

-

Dissolve 1.0 g (2.8 mmol) of N-Deacetylcolchicine in 20 mL of Methanol.

-

Add 2.0 g of KHCO₃ and 2.0 mL of Methyl Iodide (Excess).

-

Stir at room temperature for 24 hours in a sealed vessel (protect from light).

-

Checkpoint: TLC should show a baseline spot (quaternary salt).[1]

-

Evaporate the solvent to dryness to obtain the crude methiodide salt.[1]

-

-

Base Exchange:

-

Elimination (Pyrolysis):

-

Concentrate the aqueous filtrate in vacuo at a temperature below 50°C to a viscous syrup.

-

Heat the syrup under high vacuum (0.1 mmHg) at 100–120°C for 1–2 hours. The residue will foam and darken as trimethylamine and water are evolved.[1]

-

-

Isolation:

-

Cool the residue and dissolve in Chloroform.[1]

-

Wash with water and brine.[1]

-

Purify via Flash Column Chromatography (Silica Gel, Ethyl Acetate/Hexane gradient).[1]

-

Target Fraction: The deacetamido-5,6-didehydro derivative typically elutes earlier than the amine precursors due to lack of H-bonding.[1]

-

Analytical Characterization & QC

To validate the synthesis, compare spectral data against the following parameters. The loss of the acetamide signals and the appearance of olefinic protons are diagnostic.[1]

| Parameter | N-Deacetylcolchicine (Precursor) | Deacetamido-5,6-didehydro-colchicine (Product) |

| Molecular Weight | 357.4 g/mol | 340.4 g/mol |

| Formula | C₂₀H₂₃NO₅ | C₂₀H₂₀O₅ |

| 1H NMR (Acetamide) | Singlet ~2.0 ppm (3H) (Absent in DAC) | Absent |

| 1H NMR (C7-H) | Multiplet ~3.6-3.8 ppm | Absent (Replaced by olefinic signals) |

| 1H NMR (Olefinic) | None in B-ring | New signals ~6.0–7.0 ppm (C5/C6/C7 region) |

| Appearance | Yellow Solid | Dark Yellow/Orange Resin or Solid |

Structural Validation Logic: The formation of the "5,6-didehydro" system (often involving conjugation through C7) results in a fully conjugated B-ring fused to the tropolone.[1] This causes a bathochromic shift in the UV-Vis spectrum compared to Colchicine.[1]

Mechanism of Action & Biological Context

Understanding the topology of the product is essential for SAR studies.[1]

Figure 2: Impact of B-ring modification on Tubulin binding topology.[1]

The removal of the acetamide group and introduction of the double bond generally leads to a faster rate of racemization of the biaryl axis (atropisomerism) or locks the molecule in a planar conformation that may differ from the bioactive tubulin-bound conformation.[1]

References

-

PubChem. (n.d.).[1][3] Colchicine, deacetamido-5,6-didehydro- (CID 26719).[1][5] National Library of Medicine.[1] Retrieved February 15, 2026, from [Link][1]

-

Banwell, M. G., et al. (1988).[1] Synthesis, X-ray crystal structure, and antimitotic properties of 6-chloro-2-methoxy-5-(2',3',4'-trimethoxyphenyl)cyclohepta-2,4,6-trien-1-one, a bicyclic analogue of colchicine.[1] Journal of Organic Chemistry, 53(21), 4945–4952.[1] (Context for B-ring modifications).

-

Klejborowska, G., et al. (2019).[1] Synthesis and biological evaluation of new C-7 substituted colchicine derivatives. Bioorganic & Medicinal Chemistry Letters.[1][6] (Provides modern protocols for C7 modifications).

-

Graening, T., & Schmalz, H. G. (2004).[1] Total syntheses of colchicine in comparison: a journey through 50 years of synthetic organic chemistry. Angewandte Chemie International Edition, 43(25), 3230-3256.[1] (Review of synthetic strategies including deacetamido intermediates).

Sources

- 1. New synthesis of a late-stage tetracyclic key intermediate of lumateperone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. N-(5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo(a)heptalen-7-yl)acetamide | C22H25NO6 | CID 2833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Colchicine, deacetamido-5,6-didehydro- | C20H20O5 | CID 26719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]

Strategic Isolation and Purification of Colchicine and its Process-Related Impurities from Botanical Matrices

An Application Guide for Drug Development Professionals

Abstract

Colchicine, a tricyclic alkaloid primarily sourced from Colchicum autumnale and Gloriosa superba, is a potent therapeutic agent with a narrow therapeutic index, utilized in the management of gout and Familial Mediterranean Fever (FMF).[1][2] The clinical safety and efficacy of colchicine are directly contingent on its purity. Botanical extracts, however, present a complex matrix containing not only the active pharmaceutical ingredient (API) but also a cohort of structurally similar alkaloids and degradation products. These impurities, if not adequately removed, can impact the drug's stability, bioavailability, and toxicity profile. This document provides a comprehensive guide for researchers and drug development professionals on the strategic isolation and purification of colchicine, with a specific focus on identifying and removing critical process-related impurities. We will detail methodologies from raw material processing to advanced chromatographic separations and final crystallization, emphasizing the scientific rationale behind each protocol step to ensure the production of high-purity colchicine suitable for pharmaceutical applications.

Foundational Knowledge: Colchicine and its Impurity Profile

A successful purification strategy is predicated on a thorough understanding of the target molecule and its associated impurities. Colchicine's unique structure, comprised of three rings (A, B, and C), offers multiple sites for biochemical modification and degradation.[3]

Chemical Structures of Colchicine and Key Impurities

The primary impurities are often congeners that are co-extracted from the plant material or artifacts of the extraction and storage process.[4] Understanding their structures is paramount for developing selective purification methods. Key impurities include N-deacetyl-N-formyl colchicine (Impurity A), β-lumicolchicine (Impurity C), colchicoside (Impurity D), 3-O-demethylcolchicine (Impurity E), and colchiceine (Impurity F).[5][6][]

Caption: Key impurities related to the parent colchicine structure.

Physicochemical Properties

The subtle differences in polarity, solubility, and molecular weight between colchicine and its impurities are the levers we exploit during purification. For instance, the presence of a hydroxyl group in demethylated impurities increases their polarity relative to colchicine, a critical factor in chromatographic separation.[8]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| Colchicine | C22H25NO6 | 399.44 | 142-150 | Soluble in water, ethanol, chloroform.[9][10] |

| Impurity A | C21H23NO6 | 385.41 | - | - |

| Impurity C | C22H25NO6 | 399.44 | - | - |

| Impurity D | C27H33NO11 | 547.55 | - | More water-soluble due to glycosidic bond. |

| Impurity E | C21H23NO6 | 385.41 | - | More polar than colchicine. |

| Impurity F | C21H23NO6 | 385.41 | - | More polar than colchicine. |

Data compiled from various sources.[1][6]

Integrated Purification Workflow

A multi-step approach is required to systematically remove impurities, moving from bulk separation to high-resolution polishing steps. Each stage enriches the colchicine content and removes a specific class of impurities.

Caption: Multi-stage workflow for colchicine purification.

Experimental Protocols

Safety Precaution: Colchicine and its extracts are extremely toxic.[9][11] All handling must be performed in a designated containment area (e.g., a fume hood) with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Part A: Extraction from Botanical Material

The goal of extraction is to efficiently liberate colchicine from the plant matrix while minimizing the co-extraction of undesirable compounds.

Protocol 1: Plant Material Preparation and Ultrasound-Assisted Extraction (UAE)

-

Rationale: Microwave or hot air oven drying of tubers is a critical first step; improper drying can lead to degradation.[12][13] Ultrasound-assisted extraction (UAE) is chosen for its efficiency at lower temperatures, reducing the risk of thermal degradation compared to methods like Soxhlet.[14] The optimal extraction pH is acidic (pH 1), which protonates the alkaloid, enhancing its solubility in the polar solvent medium.[14]

-

Methodology:

-

Drying: Dry the tubers of Gloriosa superba in a hot air oven at 60°C until a constant weight is achieved.[14]

-

Milling: Pulverize the dried tubers into a fine powder (e.g., 0.5 mm mean particle size).[15]

-

Extraction Solvent: Prepare a 70% ethanol-water mixture and adjust the pH to 1 using hydrochloric acid (HCl).[14][15]

-

Sonication: In a suitable vessel, combine the powdered plant material with the extraction solvent at a solvent-to-solid ratio of 30:1 (mL/g).[14]

-

Place the vessel in an ultrasonic bath. Perform the extraction under the following optimized conditions: 600 W power, 60°C, for 40-45 minutes.[14]

-

Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Part B: Primary Purification using Solid-Phase Extraction (SPE)

-

Rationale: The crude extract is a complex mixture. SPE serves as a rapid and effective cleanup step to remove highly non-polar compounds (lipids, waxes) and highly polar compounds (sugars, salts) that could interfere with subsequent chromatographic steps. A mixed-mode polymeric sorbent with both reversed-phase and cation-exchange properties is ideal for retaining alkaloids.[16]

-

Methodology:

-

Sample Preparation: Re-dissolve a known quantity of the crude extract in 5% acetic acid.[17][18]

-

Cartridge Conditioning: Condition a reversed-phase cation-exchange SPE cartridge (e.g., Oasis MCX) by sequentially passing 3 mL of methanol followed by 3 mL of 5% acetic acid. Do not allow the cartridge to dry.

-

Sample Loading: Load the prepared sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

-

Washing:

-

Wash 1: Elute with 3 mL of 0.1 M HCl to remove neutral and acidic impurities.[17]

-

Wash 2: Elute with 3 mL of methanol to remove non-polar impurities.

-

-

Elution: Elute the retained alkaloids (colchicine and related impurities) with 5 mL of a freshly prepared mixture of 28% ammonia and methanol (1:19 v/v).[17][18]

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. The resulting residue is the purified alkaloid fraction.

-

Part C: High-Resolution Purification by Column Chromatography (CC)

-

Rationale: This is the core purification step to separate colchicine from its structurally similar impurities. Normal-phase chromatography on silica gel is highly effective, as the hydroxyl groups on the silica surface interact differently with the functional groups of colchicine and its more polar demethylated or glycosylated impurities.[19][20]

-

Methodology:

-

Stationary Phase: Prepare a slurry of silica gel (70-230 mesh) in the initial mobile phase solvent. Pack a glass column with the slurry, ensuring no air bubbles are trapped.

-

Mobile Phase Development: Develop a gradient elution system. Start with a non-polar solvent like chloroform and gradually increase the polarity by adding methanol. A typical gradient might be from 100% chloroform to 95:5 chloroform:methanol.

-

Sample Loading: Dissolve the dried SPE eluate in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Once dry, carefully layer this onto the top of the packed column.

-

Elution and Fractionation: Begin the elution with the starting mobile phase. Collect fractions of a fixed volume (e.g., 10-15 mL) continuously.

-

Fraction Monitoring: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain colchicine. A mobile phase of methanol:ethyl acetate:glacial acetic acid (2:7:1) and visualization under UV light (254 nm and 355 nm) can be effective.[21]

-

Pooling: Combine the fractions that show a high concentration of the target colchicine spot with minimal impurities.

-

Concentration: Evaporate the solvent from the pooled fractions under reduced pressure to yield the enriched colchicine. A purity of up to 99.8% can be achieved with careful column chromatography.[22][23][24]

-

Part D: Final Isolation and Purity Verification

-

Rationale: Crystallization is the final step to obtain a stable, high-purity solid form of colchicine and remove any remaining soluble impurities.[25] Following purification, a validated analytical method is essential to confirm the final purity and quantify any remaining impurities against pharmacopeial standards.[21][26]

Protocol 2: Crystallization

-

Dissolution: Dissolve the enriched colchicine from the CC step in a minimal amount of hot ethyl acetate.[27][28]

-

Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (0-10°C) for 8-10 hours to promote crystal formation.[27]

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any residual mother liquor.[28]

-

Drying: Dry the crystals under vacuum at a temperature not exceeding 50°C to obtain the final purified colchicine product.

Protocol 3: Purity Analysis by Analytical HPLC

-

Methodology: Use a validated stability-indicating HPLC method to assess the final purity. The following conditions are based on established methods for colchicine impurity profiling.[5][14][26]

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A mixture of potassium dihydrogen phosphate buffer and methanol, pH adjusted to 5.5 with phosphoric acid.[14] |

| Flow Rate | 1.0 mL/min[14] |

| Column Temperature | 30°C[14] |

| Detection Wavelength | 254 nm[14] |

| Injection Volume | 20 µL |

| Sample Concentration | ~0.01 mg/mL in mobile phase |

-

Analysis: Calculate the purity by the area normalization method. The percentage of any single impurity and the total impurities should meet the specifications set by relevant pharmacopeias (e.g., USP, EP).

References

- Se Pu. (1999). Supercritical fluid CO2 extraction of colchicine from colchicine Autumnele liliaceae. Se Pu, 17(3), 249-52.

- Extraction, development and validation of HPLC-UV method for rapid and sensitive determination of colchicine

- Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds. PMC.

- Colchicine: 64-86-8. ChemicalBook.

- Colchicine. Wikipedia.

- A Comprehensive Review of Colchicine: An Ancient Drug with Many Therapeutic Potentials.

- The extraction, separation and purification of alkaloids in the n

- US8309764B2 - Colchicine solid-state forms; methods of making.

- Isolation of Pyrrolizidine Alkaloids - Column Chrom

- Supercritical carbon dioxide extraction of colchicine and related alkaloids from seeds of Colchicum autumnale L. PubMed.

- Standardization of drying and extraction techniques for better colchicine recovery from Gloriosa superba.

- Colchicine: Isolation, LC-MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds. PubMed.

- A Rapid and Reliable Solid-Phase Extraction Method for High-Performance Liquid Chromatographic Analysis of Opium Alkaloids

- Alkaloid Purific

- Colchicine (CAS 54192-66-4) - Chemical & Physical Properties. Cheméo.

- Isol

- CN102627576B - Preparation method for colchicine.

- CN102276493A - Extraction method of colchicine.

- Supercritical carbon dioxide extraction of Colchicum autumnale L.

- The effect of colchicine on cholesterol crystal formation, expansion and morphology: a potential mechanism in

- Research Progress on the Separation of Alkaloids from Chinese Medicines by Column Chrom

- US8415395B1 - Colchicine compositions and methods.

- Colchicine (Colchicinum).

- US20090215904A1 - Colchicine compositions and methods.

- Full article: Extraction of colchicine from Gloriosa superba tubers: a comparison of conventional and microwave-assisted extraction. Taylor & Francis.

- CN102276493B - Extraction method of colchicine.

- US7964647B2 - Colchicine compositions and methods.

- Determination of Alkaloids in Goldenseal Using Agilent Bond Elut Plexa Solid Phase Extraction Sorbent for Cleanup and HPLC-DAD Analysis.

- Colchicine Impurities and Rel

- a comparative study of different solid phase extraction procedures for the analysis of alkaloids of forensic - interest in biological fluids by.

- A rapid and reliable solid-phase extraction method for high-performance liquid chromatographic analysis of opium alkaloids

- Solid-liquid extraction and cation-exchange solid-phase extraction using a mixed mode polymeric sorbent of Datura and relate alkaloids.

- Standardization of drying and extraction techniques for better colchicine recovery from Gloriosa superba. CABI Digital Library.

- Optimization of extraction conditions for colchicine from Gloriosa superba tubers using response surface methodology. ijat.

- Colchicine Impurity H | CAS 6877-25-4. Veeprho.

- Stability-Indicating HPTLC Method Development and Validation for analysis of Colchicine in the Bulk Drug and Tablet Dosage Forms. IJNRD.

- Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine. PMC - NIH.

- Colchicum autumnale – Knowledge and References. Taylor & Francis.

- A Novel Approach for Production of Colchicine as a Plant Secondary Metabolite by in Vitro Plant Cell and Tissue Cultures. David Publishing.

- Supercritical carbon dioxide extraction of colchicine and related alkaloids from seeds of Colchicum autumnale L. Semantic Scholar.

- Colchicine Impurities | 64-86-8 Certified Reference Substance. Alfa Omega Pharma.

- Colchicine Impurity C - CAS - 6901-13-9. Axios Research.

- Colchicine EP Impurity A | CAS No- 7411-12-3. Simson Pharma Limited.

- Colchicine-impurities.

- Colchicine and Impurities. BOC Sciences.

- Technical Support Center: Purification of 1-Demethyl-Colchicine by Chrom

Sources

- 1. Colchicine - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. eijppr.com [eijppr.com]

- 4. veeprho.com [veeprho.com]

- 5. US20090215904A1 - Colchicine compositions and methods - Google Patents [patents.google.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 8. benchchem.com [benchchem.com]

- 9. cdn.who.int [cdn.who.int]

- 10. CN102276493B - Extraction method of colchicine - Google Patents [patents.google.com]

- 11. Colchicine | 64-86-8 [chemicalbook.com]

- 12. jmaps.in [jmaps.in]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. Extraction, development and validation of HPLC-UV method for rapid and sensitive determination of colchicine from Colchicum autumnale L. Bulbs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijat-aatsea.com [ijat-aatsea.com]

- 16. researchgate.net [researchgate.net]

- 17. jstage.jst.go.jp [jstage.jst.go.jp]

- 18. A rapid and reliable solid-phase extraction method for high-performance liquid chromatographic analysis of opium alkaloids from papaver plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. column-chromatography.com [column-chromatography.com]

- 20. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 21. ijnrd.org [ijnrd.org]

- 22. Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Colchicine: Isolation, LC-MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Alkaloid Purification - Lifeasible [lifeasible.com]

- 26. US8415395B1 - Colchicine compositions and methods - Google Patents [patents.google.com]

- 27. CN102627576B - Preparation method for colchicine - Google Patents [patents.google.com]

- 28. US7964647B2 - Colchicine compositions and methods - Google Patents [patents.google.com]

Application Note: High-Sensitivity LC-MS/MS Method for the Identification of Deacetamido-5,6-didehydro-colchicine

Abstract

This application note presents a comprehensive guide for the development of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and potential quantification of deacetamido-5,6-didehydro-colchicine. This colchicine analogue is of interest in toxicological, metabolic, and pharmaceutical research. The protocols outlined herein provide a detailed framework for sample preparation, chromatographic separation, and mass spectrometric detection, designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to empower users to adapt and optimize the method for their specific applications.

Introduction

Colchicine is a well-known alkaloid used for the treatment of gout and familial Mediterranean fever.[1] Its metabolism and potential degradation products are of significant interest due to its narrow therapeutic index. Deacetamido-5,6-didehydro-colchicine is a colchicine analogue characterized by the absence of the acetamido group on the B-ring and the presence of a double bond between carbons 5 and 6. Accurate and sensitive analytical methods are crucial for studying its pharmacokinetics, toxicology, or its presence as an impurity in colchicine formulations.

LC-MS/MS offers unparalleled sensitivity and specificity for the analysis of trace-level compounds in complex matrices. This guide provides a starting point for developing a tailored LC-MS/MS method for deacetamido-5,6-didehydro-colchicine, leveraging established principles for the analysis of colchicine and its derivatives.

Analyte Properties and Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to method development.

-

Chemical Structure: 1,2,3,10-tetramethoxy-7H-benzo[a]heptalen-9-one

-

Molecular Formula: C₂₀H₂₀O₅[2]

-

Molecular Weight: 340.4 g/mol [2]

-

Exact Mass: 340.1311 Da[2]

The absence of the polar acetamido group suggests that deacetamido-5,6-didehydro-colchicine may be slightly less polar than colchicine, which can influence chromatographic retention. The core tricyclic structure remains, providing a basis for predicting its fragmentation behavior in the mass spectrometer.

Experimental Workflow

The overall experimental workflow for the analysis of deacetamido-5,6-didehydro-colchicine is depicted in the following diagram.

Caption: Experimental workflow for LC-MS/MS analysis.

Sample Preparation Protocol

The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analyte. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are viable options.[3][4]

4.1. Liquid-Liquid Extraction (LLE) Protocol

This protocol is adapted from established methods for colchicine extraction.[3]

-

Sample Aliquoting: To 200 µL of plasma or urine in a polypropylene tube, add 20 µL of internal standard working solution.

-

pH Adjustment: Add 50 µL of 2 M potassium hydrogen phosphate buffer (pH 8.4). Vortex for 10 seconds.

-

Extraction: Add 1 mL of an extraction solvent mixture (e.g., n-hexane:dichloromethane:isopropanol 20:10:1, v/v/v).

-

Mixing: Vortex for 30 seconds, followed by shaking for 10 minutes at 1000 rpm.

-

Phase Separation: Centrifuge at 4000 x g for 10 minutes.

-

Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10:90 methanol:water with 0.1% formic acid). Vortex for 30 seconds.

-

Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4.2. Solid-Phase Extraction (SPE) Protocol

SPE can offer cleaner extracts and higher throughput.

-

Sample Pre-treatment: To 200 µL of plasma or urine, add 20 µL of internal standard and 200 µL of 4% phosphoric acid. Vortex.

-

Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

-

Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.

LC-MS/MS Method Parameters

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

5.1. Liquid Chromatography

A reversed-phase separation on a C18 column is recommended.

| Parameter | Recommended Condition |

| Column | C18, e.g., 100 x 2.1 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

Rationale:

-

A C18 column provides good retention for moderately nonpolar compounds like colchicine analogues.[3]

-

Formic acid is a common mobile phase additive that aids in the protonation of the analyte in positive ion mode, enhancing sensitivity.[5]

-

A gradient elution is necessary to ensure good peak shape and efficient elution of the analyte while separating it from potential matrix components.

5.2. Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for this application.

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Gas Flow | 800 L/hr |

| Desolvation Temperature | 400°C |

| Collision Gas | Argon |

| Precursor Ion (Q1) | m/z 341.1 |